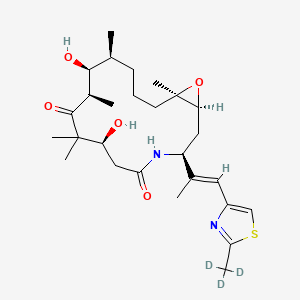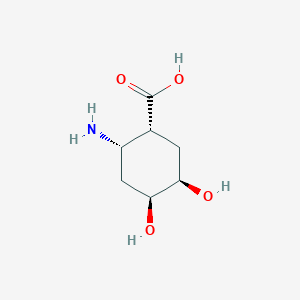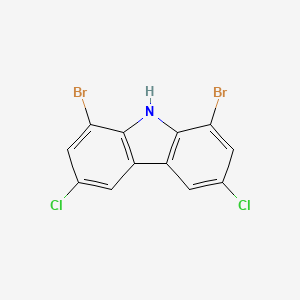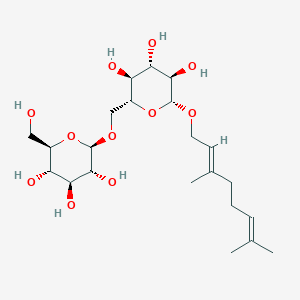
3-Bromo-5-(prop-2-yn-1-yloxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(prop-2-yn-1-yloxy)aniline is an organic compound with the molecular formula C9H8BrNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom and a prop-2-yn-1-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(prop-2-yn-1-yloxy)aniline typically involves the alkylation of 3-bromoaniline with propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-(prop-2-yn-1-yloxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a polar solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(prop-2-yn-1-yloxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(prop-2-yn-1-yloxy)aniline involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The bromine atom can also influence the compound’s reactivity and binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromoaniline: Lacks the prop-2-yn-1-yloxy group, making it less reactive in certain chemical reactions.
5-(Prop-2-yn-1-yloxy)aniline: Lacks the bromine atom, which affects its chemical properties and reactivity.
3-Bromo-4-(prop-2-yn-1-yloxy)aniline: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
3-Bromo-5-(prop-2-yn-1-yloxy)aniline is unique due to the presence of both the bromine atom and the prop-2-yn-1-yloxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H8BrNO |
|---|---|
Molekulargewicht |
226.07 g/mol |
IUPAC-Name |
3-bromo-5-prop-2-ynoxyaniline |
InChI |
InChI=1S/C9H8BrNO/c1-2-3-12-9-5-7(10)4-8(11)6-9/h1,4-6H,3,11H2 |
InChI-Schlüssel |
HALWUZAIMLAHSM-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC(=CC(=C1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13446913.png)
![4-[2-[7-[3,3-Dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B13446919.png)









![Pyrimido[1,2-a]purin-10(1H)-one-13C3](/img/structure/B13446968.png)

![2-[[3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-Beta-D-galactopyranosyl]oxy]acetic Acid](/img/structure/B13446987.png)
